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Introduction
(2-((4-Chlorophenoxy)methyl)phenyl)boronic acid is a bifunctional organic compound

featuring a boronic acid moiety and a chlorophenoxy group. Arylboronic acids are foundational

building blocks in modern organic synthesis, most notably for their role in Suzuki-Miyaura

cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds.[1]

The specific arrangement of the ether linkage and the ortho-substituted boronic acid group in

this molecule makes it a potentially valuable intermediate for the synthesis of complex

molecular architectures in pharmaceuticals and materials science.

Given its potential utility, the unambiguous confirmation of its chemical structure is a

prerequisite for any downstream application. A failure to rigorously characterize such a

molecule can lead to impurities, failed reactions, and misinterpreted biological data. This guide

provides a comprehensive, multi-technique workflow for the complete structure elucidation of

(2-((4-Chlorophenoxy)methyl)phenyl)boronic acid, grounded in established analytical

principles. We will proceed with the logic a senior scientist would apply when encountering a

novel or custom-synthesized compound, moving from foundational data to definitive structural

proof.
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Section 1: Foundational Physicochemical &
Compositional Analysis
The first step in characterizing any new compound is to confirm its elemental composition and

molecular weight. This provides the molecular formula, which serves as the fundamental basis

for all subsequent spectroscopic interpretation.

High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Unlike nominal mass spectrometry, HRMS provides a highly accurate

mass measurement (typically to within 5 ppm), which allows for the confident determination of

the elemental formula. For a molecule containing boron and chlorine, both of which have

distinct and well-defined isotopic patterns, HRMS is particularly powerful. Boron exists as ¹⁰B

(19.9%) and ¹¹B (80.1%), while chlorine exists as ³⁵Cl (75.77%) and ³⁷Cl (24.23%).[2] The

resulting complex isotopic cluster in the mass spectrum serves as a highly specific fingerprint

for the compound.

Experimental Protocol: ESI-TOF HRMS

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a

suitable solvent (e.g., methanol or acetonitrile).

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass

spectrometer. ESI is a soft ionization technique suitable for organoboron compounds.[3]

Analysis Mode: Operate in negative ion mode to detect the deprotonated molecule [M-H]⁻ or

in positive ion mode to detect adducts like [M+Na]⁺.

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the

instrument is calibrated to achieve mass accuracy below 5 ppm.

Data Analysis:

Identify the peak cluster corresponding to the molecular ion.

Compare the measured monoisotopic mass with the theoretical mass calculated for the

proposed formula, C₁₃H₁₂BClO₃.
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Utilize isotopic simulation software to match the experimentally observed isotopic pattern

with the theoretical pattern for C₁₃H₁₂BClO₃. This provides orthogonal confirmation of the

elemental composition.[4]

Expected Data Summary

Parameter
Theoretical Value (for
C₁₃H₁₂B¹¹Cl³⁵O₃)

Expected Observation

Molecular Formula C₁₃H₁₂BClO₃ C₁₃H₁₂BClO₃

Molecular Weight 261.50 g/mol -

Monoisotopic Mass 261.05680 Da
Measured mass within 5 ppm

of theoretical

Isotopic Pattern

A complex cluster reflecting the

natural abundance of B and Cl

isotopes.

The observed pattern should

perfectly overlay with the

simulated pattern.

Section 2: Spectroscopic Analysis for Connectivity
and Functional Groups
With the molecular formula established, the next phase involves using spectroscopic

techniques to piece together the molecule's connectivity and confirm the presence of key

functional groups.

Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to

identify specific functional groups based on their characteristic vibrational frequencies. For our

target molecule, we expect to see signatures for the O-H bonds of the boronic acid, the B-O

bond, the aromatic C-H and C=C bonds, the C-O-C ether linkage, and the Ar-Cl bond. The O-H

stretching region is particularly informative, as the presence of hydrogen bonding can cause

significant peak broadening.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

No further preparation is needed.

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Background Correction: Perform a background scan of the empty ATR crystal prior to sample

analysis.

Data Analysis: Identify and assign the major absorption bands.

Expected Vibrational Frequencies

Wavenumber (cm⁻¹) Assignment Rationale & Comments

~3300 (broad) O-H stretch

Characteristic of the boronic

acid hydroxyl groups, often

broadened due to hydrogen

bonding.[6]

~3100-3000 Aromatic C-H stretch
Confirms the presence of the

phenyl rings.

~2900 Aliphatic C-H stretch
Corresponds to the methylene

(-CH₂-) bridge.

~1600, ~1475 Aromatic C=C stretch
Confirms the aromatic

backbone.

~1450 B-O stretch
A key vibration confirming the

boronic acid moiety.[7]

~1240 Aryl C-O-C stretch
Asymmetric stretch of the

diaryl ether linkage.

~1100 Ar-Cl stretch
Confirms the presence of the

chloro-substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Expertise & Rationale: NMR is the most powerful technique for determining the precise

connectivity of a molecule in solution. A full suite of 1D (¹H, ¹³C, ¹¹B) and 2D (COSY, HSQC,

HMBC) experiments is required for unambiguous assignment. A common challenge with

boronic acids is their tendency to form cyclic anhydride trimers known as boroxines, which can

complicate NMR spectra.[8] Performing the analysis in a solvent like methanol-d₄ helps to

break down these oligomers, providing a clearer spectrum of the monomeric acid.[9]
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Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Analysis

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated methanol

(CD₃OD). The use of methanol is critical to ensure the analysis of the monomeric boronic

acid.

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

1D Spectra Acquisition:

¹H NMR: Acquire standard proton spectrum.

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

¹¹B NMR: Acquire a proton-decoupled boron spectrum using a broadband probe.

2D Spectra Acquisition:

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-

carbon correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

proton-carbon correlations, which are crucial for connecting molecular fragments.

Expected NMR Data & Interpretation

¹H NMR (400 MHz, CD₃OD):

δ ~8.0-7.2 ppm (m, 8H): A complex multiplet region corresponding to the 8 aromatic

protons on the two phenyl rings. 2D NMR is essential to assign these specifically.

δ ~5.2 ppm (s, 2H): A singlet corresponding to the two protons of the benzylic methylene (-

CH₂-) bridge.
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Note: The two B(OH)₂ protons will exchange with the deuterated solvent and will likely not

be observed.[9]

¹³C NMR (100 MHz, CD₃OD):

δ ~160-115 ppm: A series of signals corresponding to the 12 aromatic carbons. The

carbon attached to boron (C-B) will have a characteristic chemical shift and may appear

broader.

δ ~70 ppm: Signal for the benzylic methylene carbon (-CH₂-).

¹¹B NMR (128 MHz, CD₃OD):

δ ~30 ppm (broad singlet): A single, broad resonance is expected, which is characteristic

of a trigonal planar (sp²-hybridized) arylboronic acid.[10][11] This single peak is a powerful

confirmation of the boronic acid functional group.

2D NMR Interpretation:

COSY: Will reveal the coupling between adjacent protons on each of the aromatic rings.

HSQC: Will correlate each aromatic proton signal to its directly attached carbon and the

methylene proton singlet to its carbon signal.

HMBC: This is the key experiment for final confirmation. A crucial correlation will be

observed between the methylene protons (~5.2 ppm) and the aromatic carbons of both

rings, definitively proving the C-O-C ether linkage and the overall molecular framework.

Section 3: Definitive Structural Confirmation
While the combination of HRMS and NMR provides a highly confident structural assignment,

the gold standard for unambiguous proof of structure in the solid state is single-crystal X-ray

crystallography.

Single-Crystal X-ray Crystallography
Expertise & Rationale: This technique provides a three-dimensional map of electron density in

a single crystal, allowing for the precise determination of bond lengths, bond angles, and
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intermolecular interactions. It can definitively distinguish between isomers, such as the target

ortho-substituted compound and its meta- or para-substituted analogues.[12] For boronic acids,

it also reveals how the molecules pack in the solid state, often showing extensive hydrogen-

bonding networks and potential dimer formation.[13][14]

X-ray Crystallography Workflow
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Caption: Standard workflow for single-crystal X-ray analysis.
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Experimental Protocol: X-ray Diffraction

Crystallization: The most critical and often challenging step. High-purity material is essential.

[15]

Method: Slow evaporation is a common starting point. Dissolve the compound to

saturation in a suitable solvent (e.g., ethyl acetate, acetone) and add a miscible anti-

solvent (e.g., heptane, hexanes) until slight turbidity is observed. Loosely cap the vial and

allow the solvent to evaporate slowly over several days.

Crystal Selection & Mounting: Select a single, well-formed crystal of appropriate size (0.1-0.3

mm) under a microscope and mount it on a goniometer head.

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Cool the

crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal motion. Collect a

full sphere of diffraction data.

Structure Solution and Refinement:

Process the raw diffraction data to obtain a set of structure factors.

Solve the structure using direct methods or other algorithms to obtain an initial model of

the atomic positions.

Refine the model against the experimental data using full-matrix least-squares methods

until the model converges and provides a good fit to the data (low R-factor).

Validation: The final structure should be validated for geometric and crystallographic

reasonability and can be deposited in a public database like the Cambridge Crystallographic

Data Centre (CCDC).

Conclusion
The structure elucidation of a novel compound like (2-((4-
Chlorophenoxy)methyl)phenyl)boronic acid is a systematic process that relies on the

synergistic application of multiple analytical techniques. High-resolution mass spectrometry

provides the elemental formula, FT-IR confirms the presence of key functional groups, and a
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comprehensive suite of NMR experiments (¹H, ¹³C, ¹¹B, and 2D) pieces together the intricate

atomic connectivity. Finally, single-crystal X-ray crystallography offers the ultimate,

unambiguous proof of the three-dimensional structure. By following this rigorous, self-validating

workflow, researchers can proceed with complete confidence in the identity and purity of their

material, ensuring the integrity of subsequent research and development efforts.

References
Chem-Impex. (n.d.). 2-Chloro-4-(methoxycarbonyl)phenylboronic acid.
ChemicalBook. (n.d.). 4-Chlorophenylboronic acid synthesis.
Sigma-Aldrich. (n.d.). (2-(4-Fluorophenoxy)phenyl)boronic acid.
WIPO Patentscope. (2019). CN110054642 - Preparation method of 4-chlorophenylboronic
acid.
Sigma-Aldrich. (n.d.). 2-Chlorophenylboronic acid.
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of
Phenyl Boronic Acid-Diol Condensations.
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
Overview of Their Reactions and Applications.
Organic Syntheses. (n.d.). Organic Syntheses Procedure.
Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives
Overview of Their Reactions and Applications.
Alfa Chemistry. (n.d.). CAS 1035491-05-4 4-(4-Chlorophenoxy)phenylboronic acid.
NIH - PMC. (n.d.). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic
Acid β-Lactamase Inhibitors.
ResearchGate. (n.d.). FTIR spectrum of boric acid.
ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and
Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-
methoxycarbonylphenyl boronic acid hydrochloride.
PubChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid.
ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3
(bottom).
RSC Publishing. (n.d.). 17O NMR studies of boronic acids and their derivatives.
ResearchGate. (n.d.). Mass spectrometnc analysis for organic boron compounds.
ACS Publications. (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by
Ir-Catalyzed Borylation of Arenes. Organic Letters.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ACS Publications. (n.d.). Influence of Substituent Type and Position on the Adsorption
Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman
Spectroscopy Studies. The Journal of Physical Chemistry A.
BLDpharm. (n.d.). 1256358-72-1|(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid.
Benchchem. (2025). X-ray Crystallography of (7-Bromo-1H-indol-2-yl)boronic Acid
Derivatives: A Comparative Guide.
Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World
Applications.
SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts.
PubMed. (2012). Properties of a model aryl boronic acid and its boroxine.
ACS Publications. (2009). Mass Spectrometry in Boron Chemistry.
Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and
deuterated) and diphenyl phenylboronate. Retrieved from Canadian Science Publishing
website.
Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization.
r/chemistry.
PubChem. (n.d.). 4-Chlorophenylboronic acid.
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and
Biological Applications.
PubMed. (n.d.). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer
on gold surfaces.
UVIC. (2019). Assigning the ESI mass spectra of organometallic and coordination
compounds.
Wikipedia. (n.d.). Boron.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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